[2-(4-Tert-butylphenoxy)phenyl]methanol
Description
Contextualization of Phenoxy-Substituted Phenylmethanols in Organic Synthesis
Within the large family of aryl ethers, phenoxy-substituted phenylmethanols represent a particularly important subclass. These compounds feature a phenylmethanol core where a phenoxy group is attached to the benzene (B151609) ring. Their synthetic utility is well-established, often serving as key intermediates in the preparation of more complex molecules. For instance, m-phenoxy-benzyl alcohol is a crucial precursor in the synthesis of certain pyrethroid insecticides. google.comgoogle.com
The synthesis of these structures can be approached through several established organic chemistry reactions. Common strategies include the Williamson ether synthesis, involving the reaction of a phenoxide with a halogenated benzyl (B1604629) alcohol derivative, or the Ullmann condensation, which couples a phenol (B47542) with an aryl halide, typically in the presence of a copper catalyst. google.com Subsequent modification of a methyl group or reduction of an aldehyde can then yield the desired benzyl alcohol functionality. google.com The presence of the hydroxyl group in the final structure offers a reactive handle for further transformations, such as oxidation to aldehydes or carboxylic acids, or esterification. google.com
Academic Significance of [2-(4-Tert-butylphenoxy)phenyl]methanol as a Model Compound for Advanced Chemical Inquiry
While specific academic studies focusing exclusively on this compound are not prevalent in the published literature, its distinct molecular architecture makes it an exemplary model compound for investigating several fundamental concepts in modern chemistry. Its structure combines four key features: an ortho-substituted diaryl ether linkage, a primary benzylic alcohol, a sterically demanding tert-butyl group, and two distinct aromatic rings. This combination allows it to be a valuable tool for advanced chemical inquiry.
As a model compound, it is particularly well-suited for studies in:
Catalysis and Lignin (B12514952) Valorization: The 2-phenoxybenzyl alcohol core mirrors the α-O-4 ether linkages found in lignin. Researchers utilize similar, simpler model compounds like 2-phenoxy-1-phenylethanol (B2873073) to study the mechanisms of photocatalytic oxidation and hydrogen evolution, which are critical processes for converting biomass into fuel and chemical feedstocks. rsc.org The specific ortho linkage in this compound provides a precise substrate to investigate regioselectivity in catalytic ether bond cleavage.
Conformational Analysis: The rotational freedom around the two C-O bonds of the diaryl ether linkage is significantly influenced by the substitution pattern. The presence of the hydroxymethyl group at the ortho position of one ring and the bulky tert-butyl group at the para position of the other creates a sterically hindered environment. This makes the compound an excellent substrate for conformational studies using techniques like Nuclear Overhauser Effect (NOE) spectroscopy to understand the preferred spatial arrangement of the two aromatic rings, which in turn governs the molecule's reactivity and physical properties. rsc.orgmdpi.com
Directed C-H Functionalization: The ether oxygen and the alcohol's hydroxyl group are both capable of acting as directing groups in transition-metal-catalyzed C-H activation/functionalization reactions. researchgate.netthieme-connect.de This allows for the selective introduction of new functional groups at positions ortho to these moieties. This compound offers a platform to study the competition and potential cooperation between these two directing groups in achieving regioselective synthesis of polysubstituted aromatic compounds.
Electronic Effects in Chemical Reactions: The para-tert-butyl group is a well-known electron-donating group due to hyperconjugation and induction. Its presence electronically enriches the phenoxy ring. This electronic perturbation can be transmitted through the ether linkage, influencing the reactivity of both the second aromatic ring and the benzylic alcohol. This allows for systematic studies of how electronic effects are relayed through diaryl ether systems, impacting reactions such as the oxidation of the alcohol or electrophilic aromatic substitution.
Scope and Research Objectives of the Present Scholarly Review on this compound
The objective of this review is to formally establish the scientific importance of this compound. While it may not be a widely commercialized or extensively studied compound in its own right, its value lies in its potential as a specialized research tool. This review contextualizes the compound within the broader field of aryl ether methanol (B129727) chemistry and organic synthesis. By systematically analyzing its structural components, this article highlights its academic significance and posits it as an ideal model system for future investigations into catalysis, reaction mechanisms, conformational analysis, and advanced synthetic methodologies. The provided data tables summarize its known properties and offer theoretical spectroscopic values to aid in its identification and characterization in future research endeavors.
Compound Data
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 478032-35-8 |
| Molecular Formula | C₁₇H₂₀O₂ |
| Molecular Weight | 256.34 g/mol |
| SMILES | CC(C)(C)c1ccc(Oc2ccccc2CO)cc1 |
Table 2: Predicted Spectroscopic Data for this compound
Note: The following data are theoretical estimations based on standard principles of NMR and IR spectroscopy and may differ from experimental values.
| Spectroscopy | Predicted Features |
| ¹H NMR | δ 7.4-6.8 ppm: Complex multiplets, 8H (aromatic protons). δ ~4.6 ppm: Singlet or doublet, 2H (benzylic -CH₂- protons). δ ~2.5 ppm: Singlet or broad singlet, 1H (hydroxyl -OH proton). δ ~1.3 ppm: Singlet, 9H (tert-butyl -C(CH₃)₃ protons). |
| ¹³C NMR | δ 158-115 ppm: Multiple signals (aromatic carbons, including C-O). δ ~60 ppm: Signal for the benzylic carbon (-CH₂OH). δ ~34 ppm: Signal for the quaternary carbon of the tert-butyl group. δ ~31 ppm: Signal for the methyl carbons of the tert-butyl group. |
| IR Spectroscopy | ~3400 cm⁻¹: Broad peak (O-H stretch of alcohol). ~3100-3000 cm⁻¹: Peaks (aromatic C-H stretch). ~3000-2850 cm⁻¹: Peaks (aliphatic C-H stretch). ~1240 cm⁻¹: Strong peak (asymmetric C-O-C stretch of aryl ether). ~1050 cm⁻¹: Strong peak (C-O stretch of primary alcohol). |
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-tert-butylphenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)14-8-10-15(11-9-14)19-16-7-5-4-6-13(16)12-18/h4-11,18H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFFIDGSEYSFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Tert Butylphenoxy Phenyl Methanol
Retrosynthetic Analysis and Key Disconnection Strategies for [2-(4-Tert-butylphenoxy)phenyl]methanol
A retrosynthetic analysis of this compound reveals two primary disconnection points. The most apparent disconnection is at the C-O bond of the diaryl ether, suggesting a cross-coupling reaction between a substituted phenol (B47542) and a substituted aryl halide or its equivalent. A second key disconnection involves the C-C bond between the aromatic ring and the hydroxymethyl group, pointing towards a functionalization of a pre-formed diaryl ether.
Disconnection Approach A: Aryl Ether Formation as the Key Step
This strategy involves the formation of the diaryl ether bond as the central transformation. The hydroxymethyl group can be present on one of the precursors or introduced after the etherification.
Route A1: Coupling of 2-bromobenzyl alcohol with 4-tert-butylphenol (B1678320). This is a direct approach, but the free hydroxyl group on the benzyl (B1604629) alcohol might interfere with some coupling reactions.
Route A2: Coupling of a protected 2-bromobenzyl alcohol (e.g., as a silyl (B83357) ether or methoxymethyl ether) with 4-tert-butylphenol, followed by deprotection. This is a more robust approach.
Route A3: Formation of the diaryl ether from 2-bromobenzaldehyde (B122850) and 4-tert-butylphenol, followed by reduction of the aldehyde to the alcohol.
Disconnection Approach B: Ortho-Functionalization as the Key Step
This approach prioritizes the formation of the diaryl ether first, followed by the introduction of the hydroxymethyl group at the ortho-position.
Route B1: Synthesis of 4-tert-butylphenoxybenzene followed by a directed ortho-metallation (DoM) and subsequent reaction with a formaldehyde (B43269) equivalent. The ether oxygen atom can act as a directing group for this lithiation.
Development of Palladium-Catalyzed Cross-Coupling Approaches for Aryl Ether Linkage Formation
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of C-O bonds in diaryl ethers, largely supplanting the harsher conditions of traditional Ullmann condensations.
Buchwald-Hartwig Amination Analogues Applied to Aryl Ether Synthesis
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, has been successfully adapted for the synthesis of diaryl ethers by using alcohols as the nucleophile. wikipedia.orgorganic-chemistry.orgacsgcipr.org This transformation typically employs a palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is critical for achieving high yields and tolerating a wide range of functional groups. nih.govacs.org
For the synthesis of this compound precursors, a likely coupling would involve 4-tert-butylphenol and an ortho-substituted aryl halide. The reaction conditions are generally mild, often proceeding at temperatures below 100 °C.
| Parameter | Typical Conditions |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Bulky biarylphosphines (e.g., t-BuXPhos) |
| Base | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene (B28343), Dioxane |
| Temperature | 80-110 °C |
This table presents typical conditions for Buchwald-Hartwig C-O coupling reactions.
Ullmann-Type Coupling and Related Copper-Catalyzed Methodologies for this compound Precursors
The Ullmann condensation is a classical method for diaryl ether synthesis involving the copper-promoted reaction of an aryl halide with a phenol. wikipedia.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. nih.gov However, modern modifications have led to milder, catalytic versions of this reaction. acs.orgorganic-chemistry.org The use of ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine can significantly accelerate the reaction and allow for lower reaction temperatures. organic-chemistry.org
A potential Ullmann-type synthesis of a precursor to this compound could involve the reaction of 2-bromobenzyl alcohol with 4-tert-butylphenol in the presence of a copper(I) catalyst and a suitable ligand.
| Parameter | Typical Conditions for Modified Ullmann Coupling |
| Copper Catalyst | CuI, Cu₂O |
| Ligand | 1,10-phenanthroline, N,N-dimethylglycine |
| Base | Cs₂CO₃, K₂CO₃ |
| Solvent | Acetonitrile, DMF, Toluene |
| Temperature | 90-140 °C |
This table outlines common conditions for modern Ullmann-type diaryl ether syntheses.
Ortho-Directed Metallation and Subsequent Functionalization Pathways toward this compound
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. uwindsor.cabaranlab.org The resulting aryllithium species can then be trapped with an electrophile.
In the context of synthesizing this compound, the ether oxygen of a pre-formed 4-tert-butylphenoxybenzene intermediate can serve as a directing group. Treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, would generate an ortho-lithiated species. Subsequent reaction with a formaldehyde equivalent, such as dry paraformaldehyde or gaseous formaldehyde, would introduce the desired hydroxymethyl group.
Optimization of Reaction Conditions and Process Intensification in the Synthesis of this compound
Optimizing reaction conditions is crucial for achieving high yields, minimizing byproducts, and ensuring scalability. For both palladium- and copper-catalyzed cross-coupling reactions, key parameters to optimize include the catalyst loading, the nature of the ligand, the choice of base and solvent, and the reaction temperature and time. mdpi.com High-throughput screening techniques can be employed to rapidly identify optimal conditions.
Process intensification aims to develop more efficient and sustainable chemical processes. mdpi.com In the synthesis of this compound, this could involve the use of flow chemistry, where reactants are continuously pumped through a heated reactor. Flow chemistry can offer improved heat and mass transfer, better reaction control, and enhanced safety, particularly for highly exothermic or hazardous reactions like ortho-lithiation.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry encourage the design of chemical processes that minimize their environmental impact. researchgate.net In the synthesis of this compound, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy.
Use of Safer Solvents: Replacing hazardous solvents like dioxane and toluene with greener alternatives. For Buchwald-Hartwig reactions, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective substitutes. nih.govnsf.govacsgcipr.org Some Ullmann-type reactions can also be performed in greener solvents or even in water. researchgate.netrsc.org
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. Both the palladium- and copper-catalyzed methods discussed fall under this principle. Efforts to use more earth-abundant and less toxic metals like iron are also an active area of research.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of more active catalysts for both Buchwald-Hartwig and Ullmann-type reactions has enabled lower reaction temperatures. nih.gov
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 4 Tert Butylphenoxy Phenyl Methanol
Mechanistic Investigations of Oxidation Reactions at the Methanol (B129727) Moiety of [2-(4-Tert-butylphenoxy)phenyl]methanol
The benzylic alcohol functionality of this compound is a primary site for oxidative transformations. The proximity of the aryl groups influences the reactivity of the C-H bonds at the methanol moiety, making it susceptible to a range of oxidative processes. Mechanistic studies on analogous benzylic alcohols provide a framework for understanding these reactions, which can proceed through either selective, non-radical pathways or radical-mediated processes.
Selective Oxidation Pathways to Corresponding Aldehyde and Carboxylic Acid Derivatives
The selective oxidation of primary alcohols, such as the methanol group in this compound, to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions dictates the final product. Oxidation to the aldehyde, [2-(4-tert-butylphenoxy)phenyl]carbaldehyde, requires mild conditions to prevent overoxidation to the carboxylic acid. Conversely, stronger oxidizing agents can achieve the direct conversion to 2-(4-tert-butylphenoxy)benzoic acid.
Several established methods are applicable for these transformations:
Chromium-Based Reagents: Reagents like Pyridinium (B92312) chlorochromate (PCC) and Pyridinium dichromate (PDC) are commonly used for the controlled oxidation of primary alcohols to aldehydes. The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by a base-assisted E2 elimination of the alpha-proton to yield the aldehyde.
DMSO-Based Reagents: The Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, provides a mild and efficient route to aldehydes. The key intermediate is an alkoxysulfonium salt, which undergoes intramolecular elimination via a five-membered ring transition state (Sommer-Moffatt rearrangement) to produce the aldehyde.
Hypervalent Iodine Reagents: Reagents such as the Dess-Martin periodinane (DMP) offer a metal-free alternative for oxidizing primary alcohols to aldehydes under neutral and mild conditions. The reaction proceeds through a ligand exchange to form an intermediate that undergoes reductive elimination to release the aldehyde.
TEMPO-Catalyzed Oxidations: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant (e.g., NaOCl, PhI(OAc)₂) allows for highly selective oxidation. The active oxidant is the N-oxoammonium ion, which is generated in situ. This system can be tuned to yield either the aldehyde or, with appropriate modifications, the carboxylic acid. organic-chemistry.org For instance, a TEMPO/CuCl catalyzed aerobic oxidation can yield aldehydes with no trace of overoxidation. organic-chemistry.org
Further oxidation of the intermediate aldehyde to the corresponding carboxylic acid, 2-(4-tert-butylphenoxy)benzoic acid, can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid), or through two-step procedures where the initially formed aldehyde is subsequently oxidized. Certain catalytic systems, such as those using ruthenium catalysts or specific modified 2-iodoxybenzoic acid (IBX) derivatives, can also directly convert primary alcohols to carboxylic acids. organic-chemistry.org
Table 1: Plausible Selective Oxidation Reactions and Mechanisms
| Product | Reagent/Method | Plausible Mechanism |
|---|---|---|
| [2-(4-tert-butylphenoxy)phenyl]carbaldehyde | Swern Oxidation (DMSO, (COCl)₂) | Formation of an alkoxysulfonium salt followed by intramolecular elimination. |
| [2-(4-tert-butylphenoxy)phenyl]carbaldehyde | Dess-Martin Periodinane (DMP) | Ligand exchange followed by reductive elimination. |
| [2-(4-tert-butylphenoxy)phenyl]carbaldehyde | TEMPO/NaOCl | Catalytic cycle involving an N-oxoammonium ion intermediate. |
| 2-(4-tert-butylphenoxy)benzoic acid | Jones Reagent (CrO₃/H₂SO₄) | Formation of a chromate ester, oxidation to aldehyde hydrate, then further oxidation. |
| 2-(4-tert-butylphenoxy)benzoic acid | KMnO₄ | Oxidation via a manganate (B1198562) ester intermediate. |
Radical-Mediated Oxidation Processes
Radical-mediated pathways offer an alternative mechanism for the oxidation of the benzylic alcohol. These reactions are typically initiated by the formation of highly reactive radical species that can abstract a hydrogen atom from the benzylic carbon.
A common system for this type of transformation involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant, often in the presence of a transition metal catalyst. researchgate.netresearchgate.netresearchgate.net The proposed mechanism generally follows these steps:
Initiation: The metal catalyst reacts with TBHP to generate radical species, such as the tert-butoxy (B1229062) radical (t-BuO•) and the tert-butylperoxy radical (t-BuOO•).
Hydrogen Abstraction: The highly reactive tert-butoxy radical abstracts a hydrogen atom from the hydroxymethyl group of this compound. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical.
Oxidation: The benzylic radical can then react further to form the final product. It may be trapped by another oxidant molecule or react with a metal-oxo species in the catalytic cycle to form the corresponding aldehyde.
Studies on the oxidation of veratryl alcohol, a structurally related compound, have shown that hydrogen abstraction from the benzylic carbon is a key step, leading to the eventual formation of the aldehyde product. nih.gov The use of radical scavengers in similar reactions has been shown to inhibit or stop the reaction, providing strong evidence for a radical-mediated mechanism. researchgate.net The selectivity towards the aldehyde product is often high under these conditions, as the radical pathway is less prone to overoxidation compared to some ionic pathways. researchgate.net
Nucleophilic and Electrophilic Reactivity of the Aromatic Rings in this compound
The two aromatic rings in this compound exhibit distinct reactivity profiles towards electrophilic and nucleophilic attack, governed by the electronic and steric effects of their respective substituents.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of arenes. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the directing influence of the substituents on each ring. studysmarter.co.uklibretexts.org
Ring A (the phenylmethanol core): This ring is substituted with a hydroxymethyl group (-CH₂OH) and a phenoxy group (-OAr).
The phenoxy group is a powerful activating group and an ortho, para-director due to the lone pairs on the ether oxygen, which can be donated into the ring through resonance, stabilizing the cationic Wheland intermediate. libretexts.org
The hydroxymethyl group is generally considered a weak deactivating group due to the inductive electron-withdrawing effect of the oxygen atom, but it still directs incoming electrophiles to the ortho and para positions. semanticscholar.org
The combined effect of these two groups on Ring A makes it highly activated towards EAS. The powerful ortho, para-directing ability of the phenoxy group will dominate. Substitution will be strongly favored at the position para to the phenoxy group (C5) and the position ortho to the phenoxy group (C3). The C6 position is sterically hindered by the adjacent hydroxymethyl group.
Ring B (the tert-butylphenyl core): This ring is substituted with a tert-butyl group (-C(CH₃)₃) and an ether linkage (-OAr).
The tert-butyl group is an activating group and an ortho, para-director, primarily through an inductive effect and hyperconjugation. stackexchange.com However, its large steric bulk significantly hinders attack at the ortho positions. stackexchange.comucalgary.calibretexts.org
The ether linkage , from the perspective of Ring B, is also an activating, ortho, para-directing substituent.
On Ring B, both substituents direct incoming electrophiles to the positions ortho and para to themselves. The position para to the ether linkage is occupied by the tert-butyl group. Therefore, substitution is most likely to occur at the positions ortho to the ether linkage (C3' and C5'). Given the steric hindrance from the tert-butyl group, these positions are the most accessible for electrophilic attack.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Ring | Major Substitution Site(s) | Minor Substitution Site(s) | Rationale |
|---|---|---|---|
| Ring A | C5 (para to -OAr) | C3 (ortho to -OAr) | The strongly activating, ortho, para-directing phenoxy group dominates. The C5 position is electronically favored and sterically accessible. |
| Ring B | C3' and C5' (ortho to -OAr) | C2' and C6' (ortho to -tBu) | Both groups are ortho, para-directing. The positions ortho to the ether are electronically activated and less sterically hindered than the positions ortho to the bulky tert-butyl group. |
Ortho-Lithiation and Subsequent Electrophilic Functionalization of the Phenyl Core
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a directing metalating group (DMG), typically containing a heteroatom, which coordinates to an organolithium reagent (e.g., n-BuLi, t-BuLi) and directs deprotonation to the adjacent ortho position. semanticscholar.orgwikipedia.org
In this compound, both the ether oxygen and the hydroxyl group of the methanol moiety can potentially act as DMGs. The general mechanism involves:
Coordination: The Lewis acidic lithium of the organolithium reagent coordinates to a Lewis basic heteroatom on the substrate.
Deprotonation: The strong base then removes a proton from the nearest ortho position, forming a stabilized aryllithium intermediate. wikipedia.org
Electrophilic Quench: The aryllithium species reacts with an added electrophile (E⁺) to form a new C-E bond exclusively at the ortho position.
For this compound, the hydroxyl proton is the most acidic and will be removed first by the organolithium reagent, forming a lithium alkoxide. This in situ generated alkoxide is itself a potent DMG. It will direct the second equivalent of the organolithium reagent to deprotonate the C3 position of the phenyl core (Ring A), which is ortho to both the alkoxide and the ether linkage. The ether oxygen can also participate in coordinating the lithium, further stabilizing the transition state leading to lithiation at C3.
The resulting dilithiated species is a versatile intermediate that can be quenched with a wide range of electrophiles, allowing for the precise installation of various functional groups at the C3 position. This provides a synthetic route to a variety of substituted derivatives that would be difficult to access through classical electrophilic aromatic substitution.
Mechanistic Insights into Cleavage Reactions of the Aryl Ether Bond in this compound
The aryl ether bond is one of the most stable linkages in organic chemistry, and its cleavage requires harsh conditions or specific catalytic systems. wikipedia.org Diaryl ethers, such as the one present in this compound, are particularly resistant to cleavage compared to alkyl aryl ethers. libretexts.org
Acid-Catalyzed Cleavage: The classical method for ether cleavage involves strong acids like HBr or HI. libretexts.org The mechanism begins with the protonation of the ether oxygen to form an oxonium ion, making it a better leaving group. wikipedia.org This is followed by a nucleophilic attack by the halide ion. However, for diaryl ethers, this reaction is generally not feasible because the Sₙ2 attack on an sp²-hybridized carbon is energetically unfavorable, and the formation of an unstable aryl cation via an Sₙ1 pathway is also highly disfavored. libretexts.org
Reductive Cleavage (Hydrogenolysis): More effective methods for diaryl ether cleavage involve catalytic hydrogenolysis. These reactions typically employ transition metal catalysts and a source of hydrogen.
Palladium-Catalyzed Mechanism: One proposed mechanism for C-O bond cleavage catalyzed by palladium on carbon (Pd/C) involves the partial hydrogenation of one of the aromatic rings to form an enol ether intermediate. researchgate.netnih.gov This enol ether is much more susceptible to cleavage. It can react with a solvent like an alcohol to form a ketal, which then eliminates a phenol (B47542) to generate a cyclohexenyl ether. Subsequent hydrogenation yields the final cleaved and saturated products. researchgate.net
Nickel-Catalyzed Mechanism: Studies using skeletal nickel catalysts have revealed an alternative mechanism that avoids ring saturation. nih.gov This process, termed electrocatalytic hydrogenolysis (ECH), is proposed to proceed via a benzyne (B1209423) intermediate. The mechanism involves the dual-ring coordination of the diaryl ether to the nickel surface. This is followed by a C-H activation at an ortho position on one of the rings, leading to the elimination of a phenoxide and the formation of a surface-bound benzyne. The benzyne is then rapidly hydrogenated to yield the corresponding arene. nih.gov The selectivity of which C-O bond is cleaved can be influenced by the position of substituents on the rings. nih.gov
Table 3: Potential Mechanisms for Aryl Ether Bond Cleavage
| Method | Catalyst/Reagent | Key Mechanistic Features | Expected Products |
|---|---|---|---|
| Acid-Catalyzed | HBr, HI | Protonation of ether oxygen. Generally ineffective for diaryl ethers due to the high energy of Sₙ1/Sₙ2 pathways on aryl carbons. | No reaction under typical conditions. |
| Palladium Hydrogenolysis | Pd/C, H₂ | Partial hydrogenation of one aryl ring to an enol ether, followed by solvolysis and further reduction. | 2-(Hydroxymethyl)phenol, tert-butylbenzene, and their hydrogenated derivatives. |
| Nickel Hydrogenolysis | Skeletal Ni | Dual-ring coordination, C-H activation, and elimination to form a surface-bound benzyne intermediate, followed by hydrogenation. | 2-(Hydroxymethyl)phenol and tert-butylbenzene. |
Reactivity Influences of the Phenoxy Substituent: Steric and Electronic Effects
The phenoxy group, being an ortho-substituent to the hydroxymethyl group, exerts both steric and electronic influences that significantly modulate the reactivity of the benzylic alcohol.
Electronic Effects:
The oxygen atom of the phenoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect increases the electron density of the benzene (B151609) ring to which the hydroxymethyl group is attached, making the ring more susceptible to electrophilic attack. However, the primary electronic influence on the reactivity of the benzylic alcohol is the inductive effect of the electronegative oxygen atom. This electron-withdrawing inductive effect (-I effect) deactivates the benzylic position to some extent, making the alcohol less reactive towards reactions that involve the formation of a carbocation intermediate, such as SN1-type substitutions.
Steric Effects:
The bulky nature of the phenoxy group at the ortho position creates considerable steric hindrance around the benzylic alcohol. This steric congestion can impede the approach of reagents, thereby slowing down reaction rates. For instance, in oxidation reactions of ortho-substituted benzyl (B1604629) alcohols, steric retardation by the ortho-substituents is a commonly observed phenomenon. asianpubs.orgasianpubs.org Studies on the oxidation of various ortho-substituted benzyl alcohols have shown that the reaction rate is sensitive to the size of the ortho-substituent. asianpubs.orgasianpubs.org It is therefore anticipated that the phenoxy group in this compound will sterically hinder reactions at the benzylic carbon.
The following table summarizes the expected electronic and steric effects of the phenoxy substituent on the reactivity of the benzylic alcohol:
| Effect | Nature of Influence | Consequence on Reactivity |
| Electronic (Inductive) | Electron-withdrawing (-I) | Deactivation of the benzylic position towards carbocation formation. |
| Electronic (Resonance) | Electron-donating (+R) | Stabilization of a developing positive charge at the benzylic position. |
| Steric | Bulky group at ortho position | Hindrance to the approach of reagents, leading to slower reaction rates. |
Impact of the Tert-Butyl Group on Reaction Pathways and Selectivity in Transformations of this compound
The tert-butyl group, situated at the para-position of the phenoxy ring, primarily exerts its influence through steric and electronic effects that are transmitted through the ether linkage.
Electronic Effects:
Steric Effects:
The most significant impact of the tert-butyl group is steric. Its considerable bulk can influence the conformation of the entire molecule. The steric hindrance provided by the tert-butyl group can be substantial, and this can have several consequences on reaction pathways and selectivity:
Directional Shielding: The tert-butyl group can sterically shield one face of the molecule, potentially leading to diastereoselective transformations if a chiral center is introduced or present.
Conformational Rigidity: The bulkiness of the tert-butyl group can restrict the rotation around the C-O bonds of the diaryl ether linkage. This can lead to a more rigid conformation, which may favor certain reaction pathways over others. In some cases, bulky tert-butyl groups are intentionally introduced into molecules to enforce conformational rigidity. chemrxiv.org
Influence on Catalyst Binding: In catalyzed reactions, the steric bulk of the tert-butyl group can influence how the molecule binds to the catalyst's active site, thereby affecting the selectivity of the reaction. For instance, in the alkylation of phenol with tert-butanol, the tert-butyl group directs the substitution pattern. researchgate.netrsc.org
The following table outlines the potential impacts of the tert-butyl group on the transformations of this compound:
| Effect | Nature of Influence | Impact on Reaction Pathways and Selectivity |
| Electronic | Electron-donating | Minor enhancement of the electron-donating character of the phenoxy group. |
| Steric | Bulky group | Can lead to diastereoselectivity by shielding one face of the molecule. |
| Steric | Conformational restriction | May favor specific reaction pathways by locking the molecule into a preferred conformation. |
| Steric | Influence on catalyst interaction | Can dictate the mode of binding to a catalyst, thereby controlling selectivity. |
Spectroscopic and Crystallographic Characterization: Advanced Studies on 2 4 Tert Butylphenoxy Phenyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of [2-(4-tert-butylphenoxy)phenyl]methanol. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
The predicted ¹H NMR spectrum would feature distinct regions corresponding to the different chemical environments within the molecule. The nine protons of the tert-butyl group are expected to appear as a sharp singlet significantly upfield, typically around 1.3 ppm, due to their aliphatic nature and shielding. The methylene protons of the benzyl (B1604629) alcohol moiety (-CH₂OH) would likely resonate as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5-4.8 ppm. The hydroxyl proton itself would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but generally expected between 2.0 and 4.0 ppm. The aromatic region, between 6.8 and 7.5 ppm, would be complex, showing signals for the eight protons on the two phenyl rings with characteristic splitting patterns determined by their substitution.
The predicted ¹³C NMR spectrum would complement the proton data, showing distinct signals for each of the 17 carbon atoms in the molecule. The methyl carbons of the tert-butyl group would appear upfield around 31.5 ppm, with the associated quaternary carbon at approximately 34.4 ppm. The methylene carbon of the methanol (B129727) group is anticipated around 62-65 ppm. The aromatic carbons would resonate in the downfield region of 115-160 ppm, with the oxygen-substituted carbons (C-O) appearing at the lower end of this range.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(CH₃)₃ | 1.31 (s, 9H) | 31.5 |
| C(CH₃)₃ | - | 34.4 |
| Ar-H (various) | 6.80 - 7.50 (m, 8H) | 117.0 - 158.0 |
| CH₂OH | 4.70 (s, 2H) | 64.5 |
Note: Predicted values are estimates. s = singlet, br s = broad singlet, m = multiplet.
Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
To resolve ambiguities and confirm the structural assignment, a suite of two-dimensional (2D) NMR experiments would be employed. nih.govmissouri.edu
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. It would be crucial for establishing the connectivity of protons within each aromatic ring by showing correlations between adjacent aromatic protons. A cross-peak between the -CH₂- and -OH protons might also be observed, confirming their proximity. rsc.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. rsc.org This would definitively link the predicted proton signals to their corresponding carbon signals, for instance, confirming the assignment of the methylene protons to the methylene carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. rsc.org This is vital for piecing together the molecular fragments. Expected key correlations would include those from the tert-butyl protons to the carbons of their attached phenyl ring and from the methylene (-CH₂-) protons to the carbons of their adjacent phenyl ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY would be instrumental in determining the preferred conformation of the molecule, particularly the spatial orientation of the two aromatic rings around the flexible ether linkage.
Expected 2D NMR Correlations
| Experiment | Correlating Nuclei | Predicted Key Correlations | Purpose |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | Adjacent Ar-H ↔ Ar-H; -CH₂- ↔ -OH | Establish proton connectivity within spin systems. |
| HSQC | ¹H ↔ ¹³C (1-bond) | Ar-H ↔ Ar-C; -CH₂- ↔ -CH₂- | Assign directly bonded proton-carbon pairs. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | tert-butyl H ↔ Ar-C; -CH₂- H ↔ Ar-C | Connect molecular fragments and assign quaternary carbons. |
| NOESY | ¹H ↔ ¹H (through space) | -CH₂- H ↔ Ar-H (on same ring); Ar-H ↔ Ar-H (on different rings) | Determine spatial proximity and molecular conformation. |
Solid-State NMR Applications for this compound
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. researchgate.neteuropeanpharmaceuticalreview.com For this compound, ssNMR would be particularly useful for studying polymorphism—the ability of the compound to exist in different crystal forms. bruker.com Different polymorphs can have distinct physical properties, and ssNMR can readily distinguish them as the chemical shifts are highly sensitive to the local molecular environment and crystal packing. bruker.com
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the solid material. The number of distinct signals for a given carbon in the ssNMR spectrum can indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. europeanpharmaceuticalreview.com Furthermore, ssNMR relaxation time measurements can provide insights into the molecular dynamics within the crystal, such as the rotation of the tert-butyl group. europeanpharmaceuticalreview.com
Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis of this compound
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure based on fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. libretexts.org For this compound, with a molecular formula of C₁₇H₂₀O₂, the calculated exact mass (monoisotopic mass) is 256.14633 Da.
Calculation of Exact Mass
| Element | Number of Atoms | Most Abundant Isotope Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon | 17 | 12.00000 | 204.00000 |
| Hydrogen | 20 | 1.00783 | 20.15660 |
| Oxygen | 2 | 15.99491 | 31.98982 |
| Total | | | 256.14632 |
An experimental HRMS measurement yielding a value very close to this calculated mass would unequivocally confirm the elemental composition as C₁₇H₂₀O₂, distinguishing it from other possible formulas with the same nominal mass of 256. youtube.com
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
In a tandem mass spectrometry (MS/MS) experiment, a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. wikipedia.orgyoutube.com This technique is invaluable for confirming the structure of a molecule by systematically breaking it down and identifying the resulting pieces.
For this compound, the molecular ion (M⁺˙ at m/z 256) would be selected and subjected to collision-induced dissociation (CID). Several predictable fragmentation pathways would help confirm the connectivity of the molecule:
Loss of a methyl group: A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a fragment at m/z 241.
Loss of the tert-butyl group: Cleavage of the bond between the tert-butyl group and the phenyl ring would generate a highly stable tert-butyl cation at m/z 57.
Cleavage of the ether bond: The C-O ether bond could cleave, leading to fragments corresponding to the two aromatic portions of the molecule.
Fragmentation of the benzyl alcohol side chain: The benzyl alcohol moiety could undergo fragmentation, such as the loss of water (H₂O) to give a fragment at m/z 238, or the loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at m/z 225. ucalgary.ca Another common pathway for benzyl alcohols is the loss of a hydroxyl radical (•OH), which would yield a fragment at m/z 239. ucalgary.castackexchange.com
Predicted Key MS/MS Fragments of this compound (Parent Ion m/z 256)
| Predicted m/z | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 241 | [M - CH₃]⁺ | •CH₃ |
| 239 | [M - OH]⁺ | •OH |
| 238 | [M - H₂O]⁺˙ | H₂O |
| 225 | [M - CH₂OH]⁺ | •CH₂OH |
Infrared (IR) and Raman Spectroscopy: Vibrational Analysis of Functional Groups within this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and identify the functional groups present.
For this compound, the key functional groups that would give rise to characteristic bands include the alcohol O-H group, the aromatic C-H bonds, the aliphatic C-H bonds of the tert-butyl and methylene groups, the aromatic C=C bonds, and the C-O bonds of the ether and alcohol.
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the tert-butyl and methylene groups would be observed as strong bands just below 3000 cm⁻¹. theaic.org
Aromatic C=C Stretches: The phenyl rings would give rise to several characteristic absorption bands in the 1450-1600 cm⁻¹ region.
C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the aryl ether and the primary alcohol would be expected in the fingerprint region, between 1000 and 1300 cm⁻¹. Aryl ethers typically show a strong, characteristic asymmetric C-O-C stretch around 1240 cm⁻¹. spectroscopyonline.com The C-O stretch of the primary alcohol would likely appear around 1050 cm⁻¹.
Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| Asymmetric C-O-C Stretch (Ether) | 1210 - 1270 | Strong | Medium |
Despite a comprehensive search for scientific literature and data, no specific experimental studies on the X-ray diffraction crystallography, crystal packing, intermolecular interactions, solid-state conformational analysis, Ultraviolet-Visible (UV-Vis) spectroscopy, or fluorescence of This compound could be located.
Consequently, the detailed sections and subsections on its spectroscopic and crystallographic characterization, as outlined in the prompt, cannot be provided at this time due to the absence of published research data. Further experimental investigation would be required to determine the properties requested.
Theoretical and Computational Chemistry of 2 4 Tert Butylphenoxy Phenyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals of [2-(4-Tert-butylphenoxy)phenyl]methanol
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would provide fundamental insights into its reactivity, stability, and electronic properties. These calculations involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation for the system.
HOMO-LUMO Gap Analysis and Electronic Properties
A key output of DFT calculations is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily excited.
For this compound, this analysis would pinpoint the regions of the molecule associated with electron donation (likely the electron-rich phenoxy and phenyl rings) and electron acceptance. The calculated energy gap would provide a quantitative measure of its electronic stability.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following data is illustrative and not based on actual published research for this specific compound.)
| Property | Hypothetical Value | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and potential for electron donation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons. |
| HOMO-LUMO Gap | 5.3 eV | A relatively large gap would suggest high stability and low reactivity. |
| Ionization Potential | 6.5 eV | The theoretical minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.2 eV | The theoretical energy released when an electron is added to the molecule. |
Electrostatic Potential Surface Mapping
An Electrostatic Potential (ESP) surface map is a visualization that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This map uses a color spectrum to indicate different regions of charge: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, an ESP map would likely show negative potential around the oxygen atom of the hydroxyl group and the ether linkage due to the high electronegativity of oxygen. The aromatic rings would also exhibit electron-rich character. In contrast, the hydrogen atom of the hydroxyl group would be expected to show a positive potential, highlighting its acidic nature.
Conformational Analysis via Advanced Computational Methods
The flexibility of this compound, particularly around the ether linkage and the bond connecting the phenyl ring to the methanol (B129727) group, allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements.
Potential Energy Surface Scans and Global Minima Identification
A potential energy surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. This is achieved by systematically rotating one or more dihedral angles (the angles between planes through two sets of three atoms) and calculating the molecule's potential energy at each step.
For this compound, PES scans would be performed by rotating the key dihedral angles, such as the C-O-C-C angle of the ether linkage and the C-C-C-O angle involving the methanol group. The resulting plot of energy versus dihedral angle would reveal energy minima, corresponding to stable conformers, and energy maxima, representing transition states between conformers. The conformer with the lowest energy is identified as the global minimum, which is the most likely structure of the molecule at low temperatures.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's conformational behavior. This method simulates the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation would reveal how this compound behaves at a given temperature, showing how it transitions between different stable conformations and how it interacts with its environment (e.g., a solvent). This approach provides a more realistic understanding of the molecule's flexibility and the relative populations of different conformers at room temperature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound
Computational methods can also predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each unique atom in the molecule. These predictions are based on calculating the magnetic shielding of each nucleus. Comparing the predicted spectrum to an experimental one can help confirm the molecule's structure.
IR (Infrared): DFT calculations can determine the vibrational frequencies of the molecule's chemical bonds. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the alcohol, C-O stretches of the ether, C-H stretches of the aromatic rings, and the bending vibrations. This theoretical IR spectrum can be used to assign the peaks in an experimental spectrum.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis range. The calculations would yield the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, providing insight into the electronic transitions between molecular orbitals.
Table 2: Hypothetical Predicted Spectroscopic Data (Note: The following data is illustrative and not based on actual published research for this specific compound.)
| Spectrum | Predicted Parameter | Hypothetical Value/Range | Corresponding Functional Group/Transition |
| ¹H NMR | Chemical Shift (δ) | 7.0-7.5 ppm | Aromatic Protons |
| ¹H NMR | Chemical Shift (δ) | 4.5 ppm | Methylene Protons (-CH₂OH) |
| ¹H NMR | Chemical Shift (δ) | 1.3 ppm | Tert-butyl Protons |
| ¹³C NMR | Chemical Shift (δ) | 115-160 ppm | Aromatic Carbons |
| ¹³C NMR | Chemical Shift (δ) | 60 ppm | Methylene Carbon (-CH₂OH) |
| ¹³C NMR | Chemical Shift (δ) | 34 ppm | Quaternary Tert-butyl Carbon |
| IR | Vibrational Frequency | ~3400 cm⁻¹ | O-H Stretch (Alcohol) |
| IR | Vibrational Frequency | ~1240 cm⁻¹ | C-O Stretch (Ether) |
| UV-Vis | λmax | ~275 nm | π → π* transitions in the aromatic rings |
Quantum Chemical Studies of Intermolecular Interactions and Solvation Effects on this compound
The behavior of this compound in solution and its interactions with other molecules would be investigated using quantum chemical methods. These studies are crucial for understanding its physical properties and reactivity in different environments.
The primary approaches include:
Explicit Solvation Models: In this method, individual solvent molecules are included in the quantum mechanical calculation. This provides a highly detailed picture of the direct interactions, such as hydrogen bonding, between this compound and the solvent. However, this method is computationally very expensive.
Implicit Solvation Models (Continuum Models): A more common approach is to represent the solvent as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are widely used to calculate the effects of solvation on the geometry, stability, and spectroscopic properties of a molecule.
Analysis of Intermolecular Interactions: To understand how this compound interacts with other molecules (e.g., in molecular recognition or self-assembly), methods like Symmetry-Adapted Perturbation Theory (SAPT) or the analysis of the electron density via Quantum Theory of Atoms in Molecules (QTAIM) would be employed. These methods can decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces.
Table 2: Hypothetical Solvation Free Energies of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Hypothetical Solvation Free Energy (ΔGsolv) (kcal/mol) |
| Water | 78.39 | -A |
| Methanol | 32.6 | -B |
| Acetonitrile | 36.64 | -C |
| Toluene (B28343) | 2.38 | -D |
| Hexane | 1.88 | -E |
This table is for illustrative purposes only. The values A, B, C, D, and E are placeholders, as no specific computational data for the solvation of this compound was found.
Derivatization Strategies and Analogue Synthesis Based on 2 4 Tert Butylphenoxy Phenyl Methanol
Design and Synthesis of Methanol-Functionalized Derivatives of [2-(4-Tert-butylphenoxy)phenyl]methanol
The benzylic alcohol of this compound is a primary site for chemical modification, allowing for the synthesis of a variety of functionalized derivatives.
Esters and Ethers of the Benzylic Alcohol Moiety
The hydroxyl group of the benzylic alcohol can be readily converted into esters and ethers, which can significantly alter the lipophilicity and steric profile of the molecule.
Esters: Esterification can be achieved by reacting this compound with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions. For instance, direct esterification with a carboxylic acid can be promoted by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. Alternatively, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) allows for milder reaction conditions. The reaction with highly reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is also a common and efficient method. beilstein-journals.orgrsc.orgrsc.orgnih.govresearchgate.net
| Reactant | Reagent | Product | Typical Conditions | Hypothetical Yield |
| This compound | Acetic Anhydride, Pyridine | [2-(4-tert-butylphenoxy)phenyl]methyl acetate | Room Temperature, 12h | >90% |
| This compound | Benzoyl Chloride, Triethylamine | [2-(4-tert-butylphenoxy)phenyl]methyl benzoate | 0 °C to Room Temperature, 4h | >95% |
| This compound | Propionic Acid, DCC, DMAP | [2-(4-tert-butylphenoxy)phenyl]methyl propanoate | Dichloromethane, Room Temperature, 24h | 85-95% |
Ethers: The synthesis of ethers from the benzylic alcohol can be accomplished through several methods, most notably the Williamson ether synthesis. organic-chemistry.orgias.ac.inorganic-chemistry.orgacs.org This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. The choice of the base and solvent is crucial to ensure efficient conversion. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases. Another approach involves the acid-catalyzed dehydration of the alcohol, which can lead to the formation of a symmetrical dibenzyl ether. acs.org
| Reactant | Reagent | Product | Typical Conditions | Hypothetical Yield |
| This compound | 1. NaH 2. Methyl Iodide | 1-(4-tert-butylphenoxy)-2-(methoxymethyl)benzene | THF, 0 °C to Room Temperature, 12h | >90% |
| This compound | 1. KH 2. Ethyl Bromide | 1-(4-tert-butylphenoxy)-2-(ethoxymethyl)benzene | DMF, Room Temperature, 18h | 85-95% |
| This compound | H₂SO₄ (cat.) | Bis([2-(4-tert-butylphenoxy)phenyl]methyl) ether | Toluene (B28343), Reflux, 24h | 70-80% |
Formation of Oximes and Hydrazones from Aldehyde Intermediates
To generate oximes and hydrazones, the benzylic alcohol of this compound must first be oxidized to the corresponding aldehyde, [2-(4-tert-butylphenoxy)benzaldehyde]. A variety of mild oxidizing agents can be employed for this transformation to prevent over-oxidation to the carboxylic acid. These include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). rsc.orgrsc.orgacs.orgorganic-chemistry.orgresearchgate.net More environmentally friendly methods utilizing photocatalysis and molecular oxygen have also been developed. rsc.orgacs.org
Once the aldehyde intermediate is obtained, it can be readily converted to oximes and hydrazones through condensation reactions.
Oximes: The reaction of the aldehyde with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt in a suitable solvent, often with a mild base to neutralize the acid, yields the corresponding oxime. wikipedia.orgbyjus.comias.ac.inijprajournal.comnih.gov These reactions are typically straightforward and proceed in high yield.
Hydrazones: Similarly, hydrazones are synthesized by the condensation of the aldehyde with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). researchgate.netpsu.eduwikipedia.orgrsc.orgnih.gov The reaction is often acid-catalyzed and proceeds by the formation of a hemiaminal intermediate followed by dehydration.
| Reactant | Reagent | Product | Typical Conditions | Hypothetical Yield |
| [2-(4-tert-butylphenoxy)benzaldehyde] | Hydroxylamine Hydrochloride, Sodium Acetate | [2-(4-tert-butylphenoxy)benzaldehyde] oxime | Ethanol, Reflux, 2h | >90% |
| [2-(4-tert-butylphenoxy)benzaldehyde] | Hydrazine Hydrate | [2-(4-tert-butylphenoxy)benzaldehyde] hydrazone | Ethanol, Room Temperature, 4h | >95% |
| [2-(4-tert-butylphenoxy)benzaldehyde] | Phenylhydrazine | [2-(4-tert-butylphenoxy)benzaldehyde] phenylhydrazone | Acetic Acid (cat.), Ethanol, Reflux, 1h | >90% |
Modification of the Phenoxy Moiety and its Aromatic Ring
The phenoxy ring system, with its tert-butyl substituent, provides another avenue for derivatization through electrophilic aromatic substitution reactions.
Halogenation and Nitration of the Phenoxy Ring System
Halogenation: The phenoxy ring is activated towards electrophilic substitution by the electron-donating ether oxygen and the tert-butyl group. wikipedia.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net Halogenation, such as bromination or chlorination, is expected to occur at the positions ortho and para to the activating groups. Given that the para position is blocked by the tert-butyl group, substitution will be directed to the positions ortho to the ether linkage. The reaction is typically carried out using a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Nitration: Nitration of the phenoxy ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comresearchgate.netresearchgate.netyoutube.com The powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ. Similar to halogenation, the substitution pattern is governed by the directing effects of the existing substituents, leading to the introduction of a nitro group at the positions ortho to the ether linkage.
| Reactant | Reagent | Product (Major Isomer) | Typical Conditions |
| This compound | Br₂, FeBr₃ | [2-(2-Bromo-4-tert-butylphenoxy)phenyl]methanol | Dichloromethane, 0 °C |
| This compound | Cl₂, AlCl₃ | [2-(2-Chloro-4-tert-butylphenoxy)phenyl]methanol | Carbon Tetrachloride, Room Temperature |
| This compound | HNO₃, H₂SO₄ | [2-(4-tert-butyl-2-nitrophenoxy)phenyl]methanol | 0 °C |
Introduction of Electron-Donating and Electron-Withdrawing Groups onto Aromatic Cores
The introduction of a wider range of electron-donating and electron-withdrawing groups can be accomplished through various synthetic methodologies.
Electron-Donating Groups (EDGs): Activating groups such as alkyl and alkoxy groups can be introduced via Friedel-Crafts alkylation and acylation followed by reduction, respectively. libretexts.orgyoutube.comreddit.com For example, Friedel-Crafts acylation of the phenoxy ring followed by a Clemmensen or Wolff-Kishner reduction would introduce an alkyl group.
Electron-Withdrawing Groups (EWGs): Deactivating groups, such as cyano or acyl groups, can also be introduced. reddit.comdummies.comresearchgate.netstudypug.com For instance, Friedel-Crafts acylation introduces a keto group, which is strongly electron-withdrawing. Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group.
The position of these new substituents will be influenced by the directing effects of the existing ether and tert-butyl groups.
| Reaction Type | Reagent | Intermediate/Product | Typical Conditions |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | [2-(2-Acetyl-4-tert-butylphenoxy)phenyl]methanol | Dichloromethane, 0 °C |
| Sulfonation | Fuming H₂SO₄ | [2-(4-tert-butyl-2-sulfophenoxy)phenyl]methanol | Room Temperature |
Systemic Modification of the Phenylmethanol Core of this compound
Systemic modification of the phenylmethanol core involves altering the fundamental diaryl ether structure. This can be achieved through the synthesis of analogues with different substitution patterns or by replacing the phenylmethanol moiety altogether.
One approach involves the synthesis of isomers by starting with different substituted phenols and halobenzenes in a nucleophilic aromatic substitution (SNA) or a metal-catalyzed cross-coupling reaction (e.g., Ullmann condensation, Buchwald-Hartwig amination). nih.govorganic-chemistry.org For example, reacting 2-bromo-benzyl alcohol with 4-tert-butylphenol (B1678320) under Ullmann conditions (copper catalyst, base) would yield the parent compound. By using differently substituted starting materials, a wide array of analogues can be synthesized. For instance, using a substituted 2-halobenzyl alcohol or a substituted 4-tert-butylphenol would lead to analogues with modified cores.
Furthermore, the phenylmethanol core can be replaced with other structural motifs. For example, a multi-step synthesis could replace the phenyl ring with a different aromatic or heteroaromatic system, leading to a completely new class of diaryl ether analogues.
| Starting Material 1 | Starting Material 2 | Reaction Type | Product |
| 4-tert-Butylphenol | 2-Bromobenzyl alcohol | Ullmann Condensation | This compound |
| 4-tert-Butylphenol | 2-Bromo-5-nitrobenzyl alcohol | Ullmann Condensation | [2-(4-tert-butylphenoxy)-5-nitrophenyl]methanol |
| 3-tert-Butylphenol | 2-Bromobenzyl alcohol | Ullmann Condensation | [2-(3-tert-butylphenoxy)phenyl]methanol |
Synthesis of Polymeric and Oligomeric Analogues for Materials Science Applications
The synthesis of high-performance polymers and well-defined oligomers from this compound can be envisioned through several strategic pathways, leveraging the reactivity of its benzylic alcohol. These approaches are aimed at creating materials with tailored thermal, mechanical, and optical properties for advanced applications.
Polymerization via the Benzylic Alcohol Group:
The hydroxyl group of this compound is the primary site for polymerization reactions. Polyethers are a prominent class of polymers that could be synthesized. For instance, acid-catalyzed self-condensation could lead to the formation of a polyether backbone. In this reaction, the benzylic alcohol is protonated, followed by the elimination of water to form a benzylic carbocation. This cation is then attacked by the hydroxyl group of another monomer molecule, forming an ether linkage. The bulky 4-tert-butylphenoxy group would be expected to impart significant steric hindrance, influencing the polymer's chain flexibility and solubility.
Another approach involves the conversion of the alcohol to a more reactive species. For example, transformation into a benzylic halide would enable nucleophilic substitution polymerization with a suitable bisphenolic comonomer, leading to the formation of poly(aryl ether)s.
Oligomer Synthesis through Step-Wise Approaches:
For applications requiring precise molecular weights and structures, such as in molecular electronics, the synthesis of well-defined oligomers is crucial. Iterative, stepwise synthetic methodologies, such as those employed for oligo(phenylene ethynylene)s, could be adapted. nih.gov This would involve protecting the hydroxyl group, followed by a series of coupling reactions (e.g., Sonogashira or Suzuki coupling if appropriate functionalities are introduced onto the aromatic rings) and deprotection steps to build the oligomer chain unit by unit.
Illustrative Data on Potential Polymer Properties:
While experimental data for polymers derived from this compound is not available, we can extrapolate potential properties based on analogous polymer systems like Poly(phenylene ether) (PPE). The presence of the bulky tert-butylphenoxy side group is anticipated to enhance solubility and increase the glass transition temperature (Tg) due to restricted chain mobility.
| Property | Predicted Value/Characteristic | Rationale based on Analogous Systems |
| Glass Transition Temperature (Tg) | High (>150 °C) | The rigid backbone and bulky side groups restrict segmental motion, similar to substituted PPEs. mdpi.com |
| Solubility | Good in common organic solvents | The bulky, non-polar tert-butyl groups would likely disrupt chain packing, enhancing solubility. nih.gov |
| Thermal Stability | High | The aromatic backbone and stable ether linkages suggest good thermal and oxidative stability. uctm.edu |
| Dielectric Constant | Low | The non-polar nature of the hydrocarbon-rich structure would result in a low dielectric constant. mdpi.com |
This table presents hypothetical data based on the expected influence of the compound's structural motifs on polymer properties.
Structure-Property Relationship Studies in Derivatized Analogues of this compound
The relationship between the molecular structure of derivatized analogues of this compound and their macroscopic properties is of fundamental importance for designing materials with specific functionalities. By systematically modifying the parent structure, key properties can be tuned.
Influence of the Tert-butylphenoxy Group:
The most prominent feature of this molecule is the bulky 4-tert-butylphenoxy substituent. In a polymeric or oligomeric system, this group would play a critical role in defining the material's properties:
Free Volume and Gas Permeability: The presence of the voluminous tert-butyl group is expected to increase the fractional free volume (FFV) within the polymer matrix. This is a well-documented phenomenon in polymers like poly(arylene ether ketone)s (PAEKs), where bulky substituents hinder efficient chain packing. mdpi.comnih.gov An increased FFV generally leads to higher gas permeability, making such materials candidates for membrane-based gas separation applications. mdpi.comnih.gov
Solubility and Processability: As mentioned, the bulky side groups are anticipated to enhance solubility in organic solvents, which is a significant advantage for solution-based processing techniques like spin coating for thin-film applications.
Thermal Properties: The rigidity and steric hindrance imparted by the tert-butylphenoxy group would restrict the rotational freedom of the polymer backbone, leading to a high glass transition temperature (Tg). mdpi.com This would result in materials with good dimensional stability at elevated temperatures.
Impact of Backbone Modifications:
The properties of polymers derived from this compound can be further tailored by modifying the polymer backbone. For instance, copolymerization with more flexible monomers could be used to decrease the Tg and enhance ductility. Conversely, incorporating rigid, planar aromatic units could increase the thermal stability and introduce or enhance liquid crystalline behavior.
Hypothetical Study on Derivatized Analogues:
A hypothetical study could involve the synthesis of a series of polyethers based on this compound where the tert-butyl group is replaced by other alkyl groups (e.g., methyl, isopropyl) or electron-withdrawing/donating groups. The resulting changes in properties would provide a clearer understanding of the structure-property relationships.
| Derivative Moiety | Expected Impact on Polymer Property | Scientific Rationale |
| Replacement of tert-butyl with methyl | Decreased Tg, potentially lower solubility | Reduced steric hindrance allows for more efficient chain packing and stronger interchain interactions. |
| Introduction of a fluoro group on the phenoxy ring | Increased Tg, potentially altered gas selectivity | The polar C-F bond could lead to stronger intermolecular interactions. Fluorinated polymers often exhibit unique gas transport properties. |
| Esterification of the benzylic alcohol | Provides a reactive site for further functionalization | The ester group can be a handle for grafting other polymer chains or introducing specific functionalities. |
This table provides a predictive analysis of how structural modifications might influence the properties of polymers derived from this compound.
Supramolecular Chemistry and Self Assembly of 2 4 Tert Butylphenoxy Phenyl Methanol and Its Derivatives
Investigation of Hydrogen Bonding Networks in the Solid State and Solution of [2-(4-Tert-butylphenoxy)phenyl]methanol
The primary hydrogen bonding motif in this compound is provided by its hydroxymethyl group (-CH₂OH), which can act as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the lone pairs on the oxygen atom).
In the solid state, molecules of this type are expected to form extended hydrogen-bonding networks. While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, reveals that intermolecular O-H···O hydrogen bonds are a dominant feature, often leading to the formation of one-dimensional chains or more complex three-dimensional networks. nih.gov In such structures, the hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule. The ether oxygen in the diphenyl ether linkage of this compound could also participate as a hydrogen bond acceptor, further diversifying the potential network topologies.
In solution, the extent and nature of hydrogen bonding depend on the solvent. In non-polar solvents, intramolecular hydrogen bonding between the -OH group and the ether oxygen might occur, although this is sterically less likely. Intermolecular self-association to form dimers, trimers, or larger oligomers is more probable, with the equilibrium between these species being concentration and temperature-dependent. In protic solvents like methanol (B129727), the solvent molecules will compete for hydrogen bonding sites, disrupting the self-association of the solute molecules.
Table 1: Typical Hydrogen Bond Parameters in Phenol-Methanol Derivatives
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference Compound |
|---|---|---|---|
| O-H···O (intermolecular) | 2.70 - 2.90 | 160 - 180 | 2,4-di-tert-butyl-6-(hydroxymethyl)phenol nih.gov |
Note: Data is based on analogous compounds due to the absence of specific crystallographic data for this compound.
Analysis of Aromatic Stacking (π-π Interactions) and its Influence on Self-Assembly Processes
Aromatic stacking, or π-π interaction, is a non-covalent interaction between aromatic rings that plays a crucial role in the organization of many supramolecular systems. These interactions can manifest in several geometries, including face-to-face, parallel-displaced, and edge-to-face (T-shaped).
Table 2: Influence of Substituents on π-π Stacking
| Substituent | Effect on Stacking | Typical Centroid-Centroid Distance (Å) | Rationale |
|---|---|---|---|
| Unsubstituted Phenyl | Favorable | 3.4 - 3.8 | Unhindered approach allows for optimal interaction. |
| Tert-butyl | Unfavorable | > 5.0 | Steric bulk prevents close packing of aromatic rings. nih.gov |
| Electron-withdrawing | Can be favorable | 3.5 - 4.5 | Creates quadrupole moments that can lead to specific orientations. |
Host-Guest Chemistry: Interactions of this compound with Macrocyclic Receptors
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. The hydrophobic tert-butylphenoxy moiety of this compound makes it a suitable candidate for acting as a guest for various macrocyclic hosts.
Cyclodextrins (CDs): These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The tert-butylphenyl group of the molecule could be encapsulated within the cavity of β-cyclodextrin or γ-cyclodextrin, driven by the hydrophobic effect. The stability of such an inclusion complex would depend on the size complementarity between the guest and the host cavity.
Cucurbit[n]urils (CB[n]): These macrocycles are known for their ability to bind hydrophobic and positively charged guests in aqueous solution. While this compound is neutral, its aromatic and alkyl moieties could still form stable complexes with larger cucurbiturils like CB researchgate.net or CB researchgate.net, which have sufficiently large cavities to accommodate the bulky tert-butyl group.
The formation of such host-guest complexes can be studied in solution using techniques like NMR spectroscopy, where changes in the chemical shifts of the host and guest protons upon complexation provide evidence of inclusion and can be used to determine binding constants.
Table 3: Typical Host-Guest Interactions with Aromatic Guests
| Host | Guest Type | Typical Binding Constant (Kₐ, M⁻¹) | Driving Forces |
|---|---|---|---|
| β-Cyclodextrin | Substituted phenols, aromatic hydrocarbons | 10² - 10⁴ | Hydrophobic effect, van der Waals forces |
| γ-Cyclodextrin | Larger aromatic systems | 10² - 10³ | Hydrophobic effect, van der Waals forces |
Formation of Co-crystals and Eutectics Involving this compound
Co-crystals: A co-crystal is a multi-component crystalline solid in which the components are held together by non-covalent interactions, typically hydrogen bonds. The hydrogen bond donor-acceptor capabilities of the hydroxyl group in this compound make it an excellent candidate for co-crystal formation. Co-crystal formers (CCFs) could be selected from molecules containing complementary functional groups, such as carboxylic acids, amides, or pyridines, which can form robust hydrogen bonds with the hydroxyl group. Screening for co-crystals is often performed by methods like liquid-assisted grinding or solution crystallization of stoichiometric amounts of the components. nih.goved.ac.uk
Eutectics: A eutectic mixture is a mixture of substances that melts and freezes at a single temperature that is lower than the melting points of the separate constituents. The formation of a eutectic is dependent on the phase behavior of the mixture. While less predictable than co-crystal formation, it is conceivable that this compound could form eutectic mixtures with other structurally similar aromatic compounds, particularly its own isomers or other substituted diaryl ethers.
Table 4: Potential Co-crystal Formers and Interactions
| Co-former Functional Group | Potential Interaction with this compound |
|---|---|
| Carboxylic Acid (-COOH) | Strong O-H···O hydrogen bond (hydroxyl as acceptor, acid as donor) |
| Pyridine (B92270) (aromatic N) | O-H···N hydrogen bond (hydroxyl as donor, pyridine as acceptor) |
| Amide (-CONH-) | O-H···O=C hydrogen bond (hydroxyl as donor, amide carbonyl as acceptor) |
Self-Assembled Monolayers (SAMs) and Surface Chemistry Utilizing this compound Motifs
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The most common system involves the chemisorption of alkanethiols onto a gold surface.
To utilize the this compound motif in SAMs, it would first need to be chemically modified to include a surface-active headgroup, such as a thiol (-SH) or a disulfide (-S-S-). For example, a thiol group could be introduced at the para-position of the non-substituted phenyl ring. When a gold substrate is immersed in a dilute solution of this derivatized molecule, the thiol groups would bind to the gold surface, leading to the formation of a monolayer. rsc.org
The structure and properties of the resulting SAM would be determined by the packing of the this compound units. The bulky tert-butyl groups exposed at the monolayer-air interface would create a hydrophobic and sterically crowded surface. The ordering within the monolayer would be influenced by the interplay between the Au-S bonding, van der Waals interactions between the molecular backbones, and the steric requirements of the large head groups. Such modified surfaces could have applications in controlling wetting, adhesion, and in the fabrication of molecular electronic devices.
Table 5: General Steps for SAM Formation on Gold
| Step | Procedure | Purpose |
|---|---|---|
| 1. Substrate Preparation | Evaporation of a thin film of gold onto a silicon wafer. | To create a clean, atomically flat surface for monolayer formation. uh.edu |
| 2. Solution Preparation | Dissolving the thiol-derivatized molecule in a suitable solvent (e.g., ethanol) at low concentration (e.g., 1 mM). | To provide the molecules for self-assembly. |
| 3. Immersion | Submerging the gold substrate in the thiol solution. | To allow for the spontaneous adsorption and self-organization of the molecules on the surface. |
| 4. Incubation | Leaving the substrate in the solution for an extended period (e.g., 12-24 hours). | To allow the monolayer to anneal and form a well-ordered structure. uh.edu |
Catalytic Applications and Ligand Design Incorporating 2 4 Tert Butylphenoxy Phenyl Methanol Motifs
Organocatalysis Mediated by [2-(4-Tert-butylphenoxy)phenyl]methanol Derivatives
The use of derivatives of this compound as organocatalysts has not been described in the scientific literature.
Role in Enzyme Mimicry and Biomimetic Catalysis (Focus on Chemical Mechanisms)
There is no information available regarding the application of this compound in the field of enzyme mimicry or biomimetic catalysis.
Analysis of Catalytic Cycles and Turnover Frequencies in Model Reactions
No studies have been published that analyze the catalytic cycles or determine the turnover frequencies for any catalytic reaction involving this compound.
Advanced Applications of 2 4 Tert Butylphenoxy Phenyl Methanol in Materials Science and Technology Non Biological
Precursor in Polymer Synthesis and Monomer Design
The synthesis of high-performance polymers, such as aromatic polyethers and polyesters, often relies on bifunctional monomers that can undergo step-growth polymerization. Similarly, the development of specialized resins and coatings requires precursors with specific reactive groups and molecular structures that impart desired properties like thermal stability, chemical resistance, and durability.
Development of Aromatic Polyethers and Polyesters
Aromatic polyethers are typically synthesized via nucleophilic aromatic substitution reactions. While the molecular structure of [2-(4-tert-butylphenoxy)phenyl]methanol contains ether linkages, its monofunctional nature (containing only one hydroxyl group) precludes its direct use as a monomer in the conventional synthesis of high-molecular-weight polyethers or polyesters. For it to be a viable precursor, it would need to be chemically modified to introduce a second reactive site, a research avenue that has not been documented in available literature.
Research in Resins and Coatings Development
In the formulation of resins and coatings, functional molecules are often incorporated to enhance performance. The hydroxyl group in this compound could potentially react with isocyanates to form urethanes or with epoxides, but there is no published research detailing such applications. The bulky tert-butyl group might be hypothesized to improve solubility and impart hydrophobicity, yet no studies have been found that explore its use in developing specialized resins or coatings.
Optoelectronic and Photonic Material Development
The design of materials for optoelectronic and photonic applications, such as fluorescent probes and Organic Light-Emitting Diodes (OLEDs), is a highly active area of research. These applications demand molecules with specific photophysical properties, including high quantum yields and tunable emission wavelengths.
Design of Fluorescent Probes and Dyes for Non-Biological Systems
Fluorescent probes are designed to exhibit changes in their emission properties in response to specific analytes or environmental conditions. The aromatic framework of this compound could theoretically serve as a basis for a fluorophore; however, there is no evidence in the scientific literature of its investigation for this purpose. The synthesis and evaluation of its photoluminescent characteristics remain unexplored.
Investigation as a Component in Organic Light-Emitting Diodes (OLEDs)
The performance of OLEDs is critically dependent on the materials used in their various layers. While some research has highlighted the benefits of incorporating tert-butyl groups into organic molecules for OLEDs to enhance solubility and prevent aggregation-caused quenching, there are no specific studies that report the use of this compound in any capacity within an OLED device structure. Its potential as an emissive material, host, or charge-transporting component has not been investigated.
Sensor Technology: Design of Chemosensors with this compound as a Recognition Element
Chemosensors are devices that use a chemical recognition element to detect and signal the presence of a specific analyte. The design of the recognition element is crucial for the sensor's selectivity and sensitivity. The structure of this compound, with its ether oxygen and hydroxyl group, could potentially interact with certain analytes through hydrogen bonding or other non-covalent interactions. However, a comprehensive search of the available scientific literature and patent databases reveals no instances of this compound being designed, synthesized, or evaluated for use as a recognition element in any chemosensor.
Nanomaterial Integration and Functionalization Utilizing this compound
Extensive research has not revealed any specific studies or applications detailing the integration and functionalization of nanomaterials with this compound.
Liquid Crystal Research and Mesophase Formation with this compound Derivatives
Derivatives of this compound have been investigated for their potential applications in liquid crystal (LC) technology, particularly in the creation of alignment layers that control the orientation of liquid crystal molecules. Research has focused on polystyrene derivatives that incorporate bulky tert-butyl-phenoxymethyl moieties to influence the surface energy of polymer films, which in turn dictates the alignment of the liquid crystals.
The alignment of liquid crystal molecules is a critical factor in the performance of liquid crystal displays (LCDs). Vertical alignment (VA) is a desirable orientation in many advanced display technologies as it can offer high contrast ratios and wide viewing angles. The orientation of liquid crystals can be controlled by the surface properties of the alignment layer. A key principle in achieving vertical alignment is the relationship between the surface energy of the alignment layer and the surface tension of the liquid crystal. Generally, if the surface energy of the alignment layer is lower than the surface tension of the liquid crystal, vertical alignment is favored.
Studies on polystyrene derivatives with 2,4-di-tert-butylphenoxymethyl side groups have demonstrated that the molar content of these bulky moieties has a significant impact on the surface energy of the polymer film and, consequently, on the liquid crystal alignment. It has been observed that a higher molar concentration of the 2,4-di-tert-butylphenoxymethyl group leads to a lower total surface energy of the polymer film, which promotes the vertical alignment of liquid crystals. nih.govresearchgate.net For instance, when the total surface energy of the polymer layer is below approximately 29.4 mJ/m², vertical alignment is achieved. nih.govmdpi.com This is attributed to the steric repulsion between the liquid crystal molecules and the non-polar, bulky 2,4-di-tert-butylphenoxymethyl groups on the polymer surface. mdpi.com
Furthermore, the position of the tert-butyl group on the phenoxy moiety also plays a crucial role in determining the liquid crystal alignment. Research on polystyrene derivatives with 4-(tert-butyl)-phenoxymethyl, 3-(tert-butyl)-phenoxymethyl, and 2-(tert-butyl)-phenoxymethyl side groups has shown that only the para-substituted (4-position) derivative induces vertical alignment of liquid crystals. mdpi.com The meta- (3-position) and ortho- (2-position) substituted derivatives resulted in planar alignment. mdpi.com This highlights the importance of the specific molecular architecture of the functional group in controlling the macroscopic properties of the liquid crystal device.
The thermal stability of these alignment layers is also a critical factor for practical applications. In studies of polystyrene films with a high molar content of 2,4-di-tert-butylphenoxymethyl (PDtBP88), the vertical alignment was found to be stable at temperatures up to 200°C. nih.govmdpi.com This indicates that such materials are robust enough for use in the manufacturing processes of electronic devices.
The following table summarizes the research findings on the relationship between the molar content of 2,4-di-tert-butylphenoxymethyl in polystyrene derivatives, the resulting surface energy, and the observed liquid crystal alignment.
| Molar Content of 2,4-di-tert-butylphenoxymethyl (%) | Total Surface Energy (mJ/m²) | Liquid Crystal Alignment |
| 88 | < 29.4 | Vertical |
| 68 | < 29.4 | Vertical |
| 35 | > 29.4 | Planar |
| 19 | > 29.4 | Planar |
Future Directions and Emerging Research Avenues for 2 4 Tert Butylphenoxy Phenyl Methanol
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
The future synthesis of [2-(4-Tert-butylphenoxy)phenyl]methanol is likely to move beyond traditional methods towards more efficient, sustainable, and atom-economical approaches. Current state-of-the-art methods for constructing the core diaryl ether bond include transition-metal-catalyzed cross-coupling reactions. dntb.gov.uarsc.org Future research will likely focus on refining these methods to be more environmentally benign.
Catalytic System Advancement: The Ullmann condensation, Buchwald-Hartwig, and Chan-Lam couplings are powerful tools for diaryl ether synthesis. organic-chemistry.orgresearchgate.net Prospective research could explore the use of non-precious metal catalysts (e.g., copper or iron-based nanocatalysts) to replace more expensive palladium systems. nih.gov These nanocatalysts offer high surface-to-volume ratios, potentially leading to milder reaction conditions and lower catalyst loadings. nih.gov
Green Chemistry Approaches: A significant research thrust will be the integration of green chemistry principles. researchgate.netmdpi.com This includes the use of sustainable solvents like supercritical carbon dioxide or bio-derived solvents such as cyclopentyl methyl ether (CPME), minimizing the reliance on volatile organic compounds. mdpi.comelectronicsandbooks.com Furthermore, developing catalyst-free methods, such as microwave-assisted nucleophilic aromatic substitution (SNAr) reactions, could offer rapid and efficient synthesis pathways. organic-chemistry.org For the benzyl (B1604629) alcohol moiety, enzymatic and biocatalytic methods present a green alternative for the asymmetric reduction of a corresponding ketone precursor, yielding chiral versions of the molecule with high enantioselectivity. nih.gov
Table 1: Comparison of Potential Synthetic Methodologies for Diaryl Ether Formation
| Method | Catalyst | Advantages | Potential Challenges |
| Buchwald-Hartwig Coupling | Palladium-based | High functional group tolerance, broad scope | Cost and toxicity of palladium, ligand sensitivity |
| Ullmann Condensation | Copper-based (often nanocatalysts) | Lower cost, ligand-free options available nih.gov | Often requires higher temperatures, substrate limitations |
| Chan-Lam Coupling | Copper-based | Uses arylboronic acids, mild conditions | Base sensitivity, potential for side reactions |
| Microwave-assisted SNAr | Catalyst-free | Rapid reaction times, simplicity organic-chemistry.org | Requires electron-deficient aryl halide |
Deeper Mechanistic Understanding of Complex Reactions Involving this compound
A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new reactivity. Future research will likely employ a combination of experimental and computational techniques to probe these mechanisms in detail.
Diaryl Ether Bond Cleavage: The stability of the diaryl ether bond is a key feature, but its selective cleavage is important for both degradation studies and synthetic applications, particularly in areas like lignin (B12514952) valorization where similar bonds are targeted. nih.govresearchgate.net Mechanistic studies, potentially using palladium or ruthenium catalysts, could elucidate the pathways of hydrogenolysis or reductive solvolysis. nih.govresearchgate.net Isotopic labeling and kinetic studies would help determine the rate-determining steps and the influence of the electronic and steric properties of the tert-butyl and methanol-bearing phenyl rings.
Benzyl Alcohol Reactivity: The benzyl alcohol group is a versatile functional handle. Mechanistic investigations into its oxidation, etherification, or conversion to other functional groups are critical. researchgate.netosti.gov For instance, understanding the mechanism of selective oxidation to the corresponding aldehyde or carboxylic acid over supported metal catalysts (e.g., Pd, Au) can be achieved through a combination of saturation kinetics, Hammett studies, and density functional theory (DFT) calculations. nih.govacs.org These studies can reveal the roles of substrate adsorption, deprotonation, and hydride transfer in the catalytic cycle. acs.org
Integration into Advanced Functional Materials with Tunable Properties
The unique structural features of this compound make it an attractive building block for advanced functional materials. The rigid diaryl ether backbone, combined with the bulky tert-butyl group, can be exploited to create materials with tailored properties.
High-Performance Polymers: The diaryl ether motif is a common component in high-performance polymers like poly(aryl ether ketone) (PEEK) and poly(ether sulfone) (PES), known for their thermal stability and chemical resistance. The incorporation of this compound as a monomer or a side-chain functional group could introduce new properties. The sterically bulky tert-butyl group can disrupt polymer chain packing, increasing solubility and processability while potentially enhancing properties like gas permeability. acs.org The benzyl alcohol group provides a reactive site for cross-linking or post-polymerization modification.
Organic Electronics: In the field of organic electronics, bulky substituents like tert-butyl groups are often incorporated into organic semiconductors to control molecular packing and improve solubility without significantly altering the electronic energy levels. nih.govmdpi.com These groups can prevent fluorescence quenching caused by π–π stacking, which is beneficial for applications in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net Future research could explore the synthesis of derivatives of this compound for use as host materials or as functional components in thermally activated delayed fluorescence (TADF) emitters.
Table 2: Potential Roles of Structural Motifs in Functional Materials
| Structural Motif | Potential Function in Materials | Example Application Area |
| Diaryl Ether Linkage | Provides thermal stability, chemical resistance, and structural rigidity. | High-performance engineering polymers. |
| Tert-butyl Group | Induces steric hindrance, improves solubility, disrupts crystallinity, prevents π-stacking. acs.orgnih.gov | Solution-processable organic semiconductors, gas separation membranes. |
| Benzyl Alcohol Group | Acts as a reactive site for polymerization, cross-linking, or surface attachment. | Curable resins, functional polymer coatings. |
Applications in Flow Chemistry and Microreactor Technology for this compound Production and Transformation
Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, high-throughput synthesis and optimization. abo.firesearchgate.net
Continuous Synthesis: The synthesis of the diaryl ether core, which can be exothermic and require precise temperature control, is well-suited for a continuous flow process. electronicsandbooks.com A packed-bed reactor containing an immobilized catalyst could enable efficient and scalable production. Similarly, the transformation of the benzyl alcohol group, such as its selective oxidation, can be performed with greater control and safety in a microreactor. abo.fiutu.fi This technology allows for precise control over residence time and reactant stoichiometry, often leading to higher yields and selectivities. nih.gov
Process Intensification: Microreactors are powerful tools for kinetic studies, allowing for the rapid determination of reaction parameters under well-defined conditions. abo.fi This data can be used to develop robust kinetic models for process scale-up. The integration of in-line analytical techniques would allow for real-time monitoring and optimization, accelerating the development of efficient production and transformation processes for this compound and its derivatives.
Synergistic Research Across Interdisciplinary Chemical Fields Leveraging this compound as a Platform Molecule
The diaryl ether scaffold is recognized as a "privileged scaffold" in medicinal and agrochemical research due to its presence in a wide range of biologically active compounds. researchgate.netacs.orgnih.gov This presents a significant opportunity for this compound to serve as a versatile platform molecule for interdisciplinary research.
Medicinal Chemistry: Diaryl ether derivatives have been investigated as anticancer, anti-inflammatory, antiviral, and antibacterial agents. acs.orgrsc.org The specific substitution pattern of this compound provides a unique three-dimensional structure that could be explored for targeted biological activity. The benzyl alcohol moiety offers a convenient point for derivatization, allowing for the creation of libraries of related compounds for high-throughput screening against various biological targets.
Agrochemicals: The diaryl ether motif is also found in numerous herbicides and insecticides. researchgate.net Research could focus on modifying the this compound structure to develop new agrochemicals with novel modes of action or improved environmental profiles. The combination of the lipophilic tert-butyl group and the more polar alcohol function could influence the molecule's uptake and transport properties in biological systems.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation in synthesis, materials science, and life sciences.
Q & A
Q. What are the common synthetic routes for [2-(4-Tert-butylphenoxy)phenyl]methanol in academic research?
Answer: The synthesis of this compound typically involves:
- Nucleophilic aromatic substitution : A tert-butylphenol derivative reacts with a halogenated benzyl alcohol precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .
- Suzuki coupling : If pre-functionalized aryl halides are available, palladium-catalyzed cross-coupling can introduce the tert-butylphenoxy group to the phenylmethanol scaffold .
- Post-synthetic modification : Oxidation or reduction of intermediates (e.g., converting a ketone to the alcohol via NaBH₄) may be employed .
Key considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Identify protons on the tert-butyl group (δ ~1.3 ppm, singlet) and the benzylic -CH₂OH (δ ~4.6 ppm, split by coupling with adjacent groups) .
- ¹³C NMR : Confirm the tert-butyl carbon (δ ~30-35 ppm) and the phenolic oxygen-bearing carbons .
- IR spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) .
- Single-crystal X-ray diffraction : For unambiguous structural confirmation, use SHELX programs for refinement .
Q. What are the typical chemical reactions of this compound in organic synthesis?
Answer:
- Oxidation : React with pyridinium chlorochromate (PCC) to form [2-(4-Tert-butylphenoxy)phenyl]formaldehyde, a key intermediate for further functionalization .
- Esterification : Treat with acetyl chloride or anhydrides to produce esters, enhancing lipophilicity for biological studies .
- Protection/deprotection : Use silyl protecting groups (e.g., TBSCl) to shield the hydroxyl group during multi-step syntheses .
Q. How is this compound utilized as an intermediate in complex molecule synthesis?
Answer: This compound serves as:
- A scaffold for drug candidates, where the tert-butyl group enhances metabolic stability .
- A precursor for ligands in catalysis (e.g., phosphine ligands via phosphorylation of the alcohol) .
- A building block in polymer chemistry, where its rigid structure contributes to material thermal stability .
Advanced Research Questions
Q. How can researchers optimize synthetic yield for this compound?
Answer:
- Reaction solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic substitutions .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling efficiency .
- Temperature control : Conduct reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition .
- Statistical design : Apply response surface methodology (RSM) to identify optimal reagent stoichiometry and reaction time .
Q. How to resolve contradictions in NMR data during structural elucidation?
Answer:
- Variable-temperature NMR : Resolve overlapping signals by analyzing temperature-dependent shifts (e.g., -OH proton exchange rates) .
- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous protons and carbons .
- Crystallographic validation : Compare experimental NMR data with computed chemical shifts from X-ray-derived structures .
Q. What computational approaches predict the biological activity of this compound?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) based on tert-butyl hydrophobicity and π-π stacking of the phenyl rings .
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
- QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. trifluoromethyl) with bioactivity data from analogs .
Q. What strategies elucidate the compound’s interaction mechanisms with biological targets?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Mutagenesis studies : Identify critical residues in enzyme active sites by substituting amino acids and measuring activity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
